Ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Description
Ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative synthesized via Michael addition of ethyl acetoacetate to a chalcone precursor. Its structure features a cyclohex-3-ene-1-carboxylate core substituted with a 4-(dimethylamino)phenyl group at position 4 and a 4-methoxyphenyl group at position 4.
Properties
IUPAC Name |
ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-5-29-24(27)23-21(17-8-12-20(28-4)13-9-17)14-18(15-22(23)26)16-6-10-19(11-7-16)25(2)3/h6-13,15,21,23H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFQXICDECPPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound with diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, supported by research findings and case studies.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C20H24N2O3
- Molecular Weight: 336.42 g/mol
- CAS Number: Not readily available in the search results.
The compound features a cyclohexene core substituted with both dimethylamino and methoxy groups, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials: Dimethylaminobenzaldehyde, ethyl acetoacetate, and methoxybenzaldehyde.
- Reaction Mechanism: A multi-step process that includes condensation reactions followed by cyclization to form the cyclohexene structure.
- Optimized Conditions: Controlled temperature and pressure to maximize yield and purity.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 12 | Cell cycle arrest |
| HeLa (Cervical) | 10 | Inhibition of mitochondrial function |
These results suggest that this compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against a range of bacteria and fungi. It exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as antifungal effects against Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pyogenes | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Case Studies
-
Study on Anticancer Efficacy:
A study published in Cancer Research examined the effect of this compound on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage, suggesting effective anticancer properties. -
Antimicrobial Evaluation:
Research conducted at a university laboratory tested the antimicrobial efficacy of various derivatives of this compound, finding it particularly effective against resistant strains of bacteria, thus highlighting its potential in treating infections caused by multidrug-resistant organisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclohexenone derivatives share a common scaffold but differ in substituents, which dictate their physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:
Substituent Effects on Electronic Properties and Reactivity
- Halogenated Derivatives: Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate () and ethyl 4-(2,4-dichlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate () feature electron-withdrawing halogen substituents. In contrast, the dimethylamino and methoxy groups in the target compound increase electron density, which may stabilize the enone system and alter nucleophilic addition pathways .
- Methoxy-Substituted Derivatives: Ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate () shares the 4-methoxyphenyl group with the target compound. The methoxy group’s electron-donating nature enhances resonance stabilization and may influence intermolecular interactions (e.g., C–H⋯O hydrogen bonds).
- Amino-Substituted Derivatives: Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate () includes an amino group, which participates in N–H⋯O hydrogen bonds. The dimethylamino group in the target compound, while less basic, could engage in weaker C–H⋯N interactions or alter solubility through its polarity .
Conformational Analysis
The puckering of the cyclohexene ring varies significantly among analogs:
- Envelope Conformation : Observed in ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate (puckering parameters Q = 0.5107 Å, θ = 124.6°) .
- Screw-Boat Conformation : Reported for ethyl 4-(2,4-dichlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate (Q = 0.579 Å, θ = 112°) .
- Half-Chair Conformation : Found in ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate (Q = 0.477 Å, θ = 50.6°) .
The target compound’s substituents (dimethylamino and methoxy) may favor a specific conformation due to steric and electronic effects, though this requires experimental validation.
Crystal Packing and Intermolecular Interactions
- Halogenated Derivatives : Weak C–H⋯O and C–H⋯Cl interactions dominate, as seen in ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate .
- Methoxy-Substituted Derivatives : C–H⋯O and C–H⋯π interactions stabilize the lattice in ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate .
- Amino-Substituted Derivatives: Stronger N–H⋯O hydrogen bonds form chains in ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate .
The dimethylamino group in the target compound could introduce unique C–H⋯N interactions or enhance solubility, affecting crystallization behavior.
Data Tables
Table 1: Structural Comparison of Cyclohexenone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
